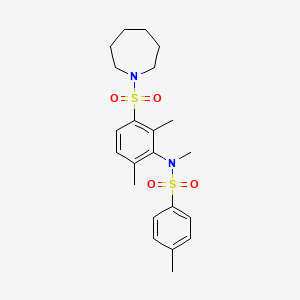

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide

Description

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by two distinct structural features:

- A 3-(azepan-1-ylsulfonyl) group attached to a 2,6-dimethylphenyl ring.

- A 4-methylbenzenesulfonamide moiety linked to the same aromatic core.

Properties

IUPAC Name |

N-[3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl]-N,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O4S2/c1-17-9-12-20(13-10-17)29(25,26)23(4)22-18(2)11-14-21(19(22)3)30(27,28)24-15-7-5-6-8-16-24/h9-14H,5-8,15-16H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSDQADUTPJKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=CC(=C2C)S(=O)(=O)N3CCCCCC3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is the sirtuin SIRT2 . SIRT2 is a deacetylase which targets α-tubulin, histone 4, forkhead transcription factors, and several other substrates. It has roles in metabolic diseases, cancer, age-related disorders, and neurodegenerative diseases.

Mode of Action

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide acts as an inhibitor of SIRT2. It binds to the active site of SIRT2, preventing it from interacting with its substrates and thus inhibiting its deacetylase activity.

Biochemical Pathways

The inhibition of SIRT2 by N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide affects the cholesterol biosynthesis pathway . By inhibiting SIRT2, the compound down-regulates cholesterol biosynthetic gene expression and reduces total cholesterol levels in neurons.

Pharmacokinetics

It is known that the compound is soluble in dmso, suggesting that it may have good bioavailability. The compound is stable for 2 years from date of purchase as supplied, and solutions in DMSO or ethanol may be stored at -20° for up to 3 months.

Result of Action

The inhibition of SIRT2 by N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide leads to a decrease in neuronal cell death induced by mutant huntingtin fragment. This suggests that the compound may have potential therapeutic applications in neurodegenerative diseases such as Huntington’s disease.

Action Environment

The action of N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is influenced by environmental factors such as temperature and pH. The compound is stable under normal storage conditions (sealed in dry, 2-8°C). .

Biological Activity

N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide is a compound with potential therapeutic applications, particularly in the field of medicinal chemistry. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's chemical structure can be represented by the following molecular formula:

- Molecular Formula : CHNOS

- Molecular Weight : 436.5 g/mol

The biological activity of N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide primarily involves its interactions with specific biological targets, including enzymes and receptors. The sulfonamide moiety is known for its ability to inhibit certain enzymes, which can lead to various therapeutic effects.

Antioxidant and Antiplatelet Activity

Recent studies have indicated that compounds structurally related to this sulfonamide exhibit significant antioxidant and antiplatelet activities. For instance, a series of substituted benzylidene derivatives demonstrated potent antioxidant properties through DPPH free radical scavenging assays and were shown to outperform standard antioxidants like ascorbic acid in efficacy .

In Vitro Studies

In vitro studies have shown that derivatives of this compound can inhibit platelet aggregation, suggesting potential applications in cardiovascular diseases. The IC values for these compounds were significantly lower than those for traditional antiplatelet agents such as aspirin, indicating a higher potency .

Binding Affinity and Selectivity

Binding studies utilizing techniques such as X-ray fluorescence have been employed to assess the selectivity of N-(3-(azepan-1-ylsulfonyl)-2,6-dimethylphenyl)-N,4-dimethylbenzenesulfonamide towards specific receptors. Effective binding is crucial for the therapeutic efficacy of any drug, and this compound has shown promising results in preliminary binding assays .

Case Study 1: Antioxidant Properties

In a comparative study focusing on antioxidant properties, several analogs of the compound were tested against ascorbic acid. The results indicated that some analogs exhibited up to tenfold greater antioxidant activity than ascorbic acid, highlighting the potential of this compound in oxidative stress-related conditions .

Case Study 2: Antiplatelet Activity

Another study evaluated the antiplatelet activity of various sulfonamide derivatives. The findings suggested that certain derivatives not only inhibited platelet aggregation but also provided a safer profile compared to traditional antiplatelet drugs. This opens avenues for developing new therapies for thrombotic disorders .

Comparison with Similar Compounds

Structural Analogues in Sulfonamide Chemistry

The compound is compared to N-(aryl)-arylsulfonamides with varying substituents (Table 1):

Key Observations :

- The tilt between benzene rings (49.8° in the closest analogue) may decrease further due to the bulky azepane group, affecting solubility or melting points .

Functional Analogues in Agrochemical and Pharmaceutical Research

Fungicidal Sulfonamides

Compounds like metalaxyl (methyl N-(2,6-dimethylphenyl)-N-(methoxyacetyl)-DL-alanine) share the 2,6-dimethylphenyl motif but replace sulfonamide with acylated amino acid groups. These differences correlate with distinct modes of action:

- Metalaxyl targets oomycete fungi via RNA polymerase inhibition, while sulfonamides often inhibit enzymes like carbonic anhydrase or protox .

- The azepane-sulfonyl group in the main compound may offer novel binding interactions compared to metalaxyl’s methoxyacetyl chain .

Anticonvulsant Benzamides

Ameltolide® (4-amino-N-(2,6-dimethylphenyl)benzamide) demonstrates that 2,6-dimethylphenyl substitution enhances metabolic stability in neurological applications. However, sulfonamides like the main compound may face different metabolic pathways (e.g., N-acetylation vs. sulfonamide cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.